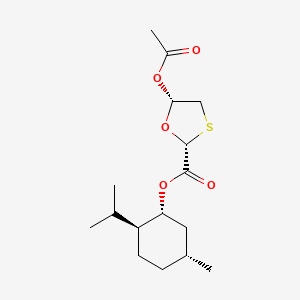

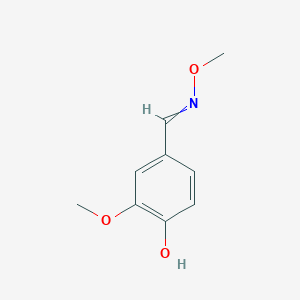

![molecular formula C₁₂H₁₂D₆N₂O₂ B1140747 1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one CAS No. 887352-16-1](/img/structure/B1140747.png)

1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including condensation, nucleophilic substitution, and sometimes catalytic processes. For instance, a study by Rezaeivala (2017) detailed the synthesis of a Schiff base complex, showcasing a method that could be analogous to the synthesis of “1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one” via condensation and template synthesis in the presence of metal ions (Rezaeivala, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to “1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one” often reveals intricate details about their geometry and atomic arrangements. Spectroscopic methods such as X-ray diffraction, NMR, and IR spectroscopy are pivotal for this analysis. For instance, a study on the crystal structure determination of a Zn(II) Schiff base complex, derived from related amines and aldehydes, shows how structural information can be obtained and analyzed (Rezaeivala, 2017).

Applications De Recherche Scientifique

Ligand Formation and Metal Complexes

1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one has been a subject of interest due to its potential in forming ligands and complexes with various metals. The synthesis of unsymmetrical N-capped tripodal amines, featuring longer arms such as 3-hydroxypropyl or butylamino compared to previously employed analogues, enables the formation of mononuclear and dinuclear complexes with metals like Cu(II) and Zn(II). The studies suggest that the arm length and types of chelate ring sequences significantly impact the structure formation around the metal ions. Computational studies indicate that certain arms in these complexes can readily be removed from the coordination sphere, leading to dimerised four-coordinate complexes (Keypour et al., 2015; Rezaeivala, 2017).

Biochemical Synthesis and Drug Development

This compound also plays a role in the biochemical synthesis of key intermediates for drug development. For instance, the chiral β-hydroxy-α-amino acid, a derivative of this compound, is crucial in synthesizing developmental drug candidates. Efficient recombinant processes for producing the necessary enzymes for the synthesis have been developed, and findings indicate that the product directly crystallizes out from the reaction mixture, offering benefits in yield and purity (Goldberg et al., 2015).

Advanced Material Applications

In material science, the compound finds applications in the improvement of ionic diffusion in polymer electrolytes for Dye-Sensitized Solar Cells (DSSCs). Doping with amino pyridine analogous moieties like pyridin-4-amine has shown to create amorphous loops in the gel matrix, enhancing the ionic conductivity and photovoltaic performance of DSSCs (Vekariya et al., 2018).

Antimicrobial and DNA Interaction Studies

This compound and its derivatives have also been explored for antimicrobial properties and DNA interaction. Mononuclear complexes derived from this compound have exhibited significant DNA cleavage activity, and their structure-activity relationship has been established, providing insights into their biological interactions and potential therapeutic applications (Keypour et al., 2017; Kurt et al., 2020).

Propriétés

Numéro CAS |

887352-16-1 |

|---|---|

Nom du produit |

1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one |

Formule moléculaire |

C₁₂H₁₂D₆N₂O₂ |

Poids moléculaire |

228.32 |

Nom IUPAC |

1-[(4-hydroxy-4-pyridin-3-ylbutyl)amino]propan-2-one |

InChI |

InChI=1S/C12H18N2O2/c1-10(15)8-13-7-3-5-12(16)11-4-2-6-14-9-11/h2,4,6,9,12-13,16H,3,5,7-8H2,1H3 |

SMILES |

CC(=O)CNCCCC(C1=CN=CC=C1)O |

Synonymes |

N-(4-Hydroxy-4-pyridin-3-yl-butyl)-N-methyl-acetamide-d6; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)